molecular formula C15H10N2O3 B12917124 Isoxazole, 4-nitro-3,5-diphenyl- CAS No. 53215-16-0

Isoxazole, 4-nitro-3,5-diphenyl-

Cat. No.: B12917124
CAS No.: 53215-16-0
M. Wt: 266.25 g/mol
InChI Key: ALGSQPBNFXGLFZ-UHFFFAOYSA-N
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Description

4-Nitro-3,5-diphenylisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of the nitro group at the 4-position and phenyl groups at the 3 and 5 positions makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-3,5-diphenylisoxazole typically involves the nitration of 3,5-diphenylisoxazole. One common method is the reaction of 3,5-diphenylisoxazole with nitric acid in the presence of acetic anhydride . This reaction proceeds under controlled conditions to ensure the selective formation of the 4-nitro derivative.

Industrial Production Methods

Industrial production of 4-Nitro-3,5-diphenylisoxazole may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-3,5-diphenylisoxazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The phenyl groups can undergo oxidation to form quinones under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4-Amino-3,5-diphenylisoxazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinone derivatives of the phenyl groups.

Scientific Research Applications

4-Nitro-3,5-diphenylisoxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial properties.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Nitro-3,5-diphenylisoxazole depends on its specific application. In antibacterial research, it is believed to interfere with bacterial cell wall synthesis or protein function . The nitro group can undergo reduction within bacterial cells, leading to the formation of reactive intermediates that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-3,5-diphenylisoxazole is unique due to the presence of the nitro group at the 4-position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

53215-16-0

Molecular Formula

C15H10N2O3

Molecular Weight

266.25 g/mol

IUPAC Name

4-nitro-3,5-diphenyl-1,2-oxazole

InChI

InChI=1S/C15H10N2O3/c18-17(19)14-13(11-7-3-1-4-8-11)16-20-15(14)12-9-5-2-6-10-12/h1-10H

InChI Key

ALGSQPBNFXGLFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NO2)C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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